ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Organic Synthesis Agrochemical Intermediates Pyrazole Carboxamide

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS 68809-65-4) is a critical building block for synthesizing insecticidal pyrazole carboxamides and novel heterocyclic inhibitors of human carbonic anhydrase isoforms being investigated as chemotherapeutic prototypes. The unique 1,4-dimethyl-3-carboxylate substitution pattern provides exclusive steric and electronic properties that are not interchangeable with other pyrazole regioisomers, ensuring distinct reactivity for downstream derivatization. Procure this specific regioisomer to access a validated bioactive chemical space unavailable from generic pyrazole esters.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 68809-65-4
Cat. No. B1337411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
CAS68809-65-4
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1C)C
InChIInChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-10(3)9-7/h5H,4H2,1-3H3
InChIKeyHIQXUZYXOVSBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4-Dimethyl-1H-Pyrazole-3-Carboxylate (CAS 68809-65-4) Overview and Role in Synthesis


Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS 68809-65-4) is a pyrazole-3-carboxylate ester building block [1]. It has a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol [2]. The compound is characterized by a 1,4-dimethyl substitution pattern on the pyrazole core, which confers specific steric and electronic properties that differentiate it from other pyrazole regioisomers . It serves primarily as a key intermediate in the synthesis of disubstituted 3-pyrazole carboxylates and subsequent carboxamide derivatives with reported insecticidal and pharmacological activity [3].

Regioisomeric Specificity of Ethyl 1,4-Dimethyl-1H-Pyrazole-3-Carboxylate (CAS 68809-65-4) in Synthesis


Interchanging pyrazole carboxylate regioisomers is not feasible due to fundamental differences in their chemical reactivity and the biological activity of their downstream products. The position of the carboxylate group (e.g., 3-carboxylate vs. 5-carboxylate) and the substitution pattern on the pyrazole ring (e.g., 1,4-dimethyl vs. 1,3-dimethyl or 1,5-dimethyl) are critical for determining the outcome of subsequent synthetic transformations [1]. For instance, while ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 5744-40-1) is an isomer with the same molecular weight, its synthesis and use as a building block are distinct . The 1,4-dimethyl-3-carboxylate pattern is a specific structural motif essential for generating certain classes of bioactive molecules, such as pyrazole carboxamides with insecticidal properties [2].

Quantitative Differentiation of Ethyl 1,4-Dimethyl-1H-Pyrazole-3-Carboxylate (68809-65-4)


Synthetic Differentiation: 1,4-Dimethyl-3-Carboxylate as a Precursor for Insecticidal Carboxamides

This 1,4-dimethyl-3-carboxylate substitution pattern is a key precursor for pyrazole carboxamides with documented strong insecticidal activity [1]. In contrast, the 1,3-dimethyl-5-carboxylate isomer (CAS 5744-40-1) leads to a different class of molecules with distinct applications . The target compound is a specific building block for a validated agrochemical motif [1].

Organic Synthesis Agrochemical Intermediates Pyrazole Carboxamide

Physical Property Differentiation: Distinction from the 1,3-Dimethyl-5-Carboxylate Isomer

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a solid at room temperature , whereas its isomer ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 5744-40-1) is a solid with a specific melting point of 40-42°C . The target compound has a boiling point of 248.1±20.0 °C at 760 mmHg [1].

Analytical Chemistry Quality Control Compound Identification

Optimal Use Cases for Ethyl 1,4-Dimethyl-1H-Pyrazole-3-Carboxylate (68809-65-4) in R&D


Synthesis of Insecticidal Pyrazole Carboxamide Derivatives

As established in the evidence guide, ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a critical building block for the synthesis of disubstituted 3-pyrazole carboxylates, which are in turn important precursors for pyrazole carboxamides exhibiting strong insecticidal activity [1]. This is a specific, high-value application that distinguishes it from generic pyrazole isomers. This scenario is most relevant for researchers in agrochemical discovery and development, where the target compound serves as a direct entry point into a validated class of bioactive molecules.

Medicinal Chemistry: Synthesis of Heteroaryl-Pyrazole Carboxylic Acid Derivatives

Pyrazole-3-carboxylic acid derivatives, of which this compound is a key ester precursor, are being actively investigated as inhibitors of human carbonic anhydrase isoforms [2]. These compounds are being developed as potential prototypes for a new class of chemotherapeutics. Researchers in oncology drug discovery can use ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate as a starting material to access and diversify this chemical space, an application not shared by all pyrazole regioisomers.

General Heterocyclic Chemistry and Scaffold Diversification

As a 3-pyrazolecarboxylate featuring a specific substitution at position 4 [3], this compound is a versatile intermediate for the synthesis of an array of more complex heterocyclic systems . Its defined structure allows for predictable reactivity in transformations such as hydrolysis to the corresponding carboxylic acid, which can then be further derivatized into carboxamides, hydrazides, and other functional groups. This scenario is ideal for academic and industrial labs engaged in the synthesis of novel heterocyclic libraries, where a well-characterized, position-specific building block is essential.

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